2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester 2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 1414958-94-3
VCID: VC11993118
InChI: InChI=1S/C15H16FNO2/c1-19-15(18)11-5-3-2-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3
SMILES: COC(=O)C1CCCCC2=C1NC3=C2C=C(C=C3)F
Molecular Formula: C15H16FNO2
Molecular Weight: 261.29 g/mol

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester

CAS No.: 1414958-94-3

Cat. No.: VC11993118

Molecular Formula: C15H16FNO2

Molecular Weight: 261.29 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid methyl ester - 1414958-94-3

Specification

CAS No. 1414958-94-3
Molecular Formula C15H16FNO2
Molecular Weight 261.29 g/mol
IUPAC Name methyl 2-fluoro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxylate
Standard InChI InChI=1S/C15H16FNO2/c1-19-15(18)11-5-3-2-4-10-12-8-9(16)6-7-13(12)17-14(10)11/h6-8,11,17H,2-5H2,1H3
Standard InChI Key VVRKLCIVPZMBRC-UHFFFAOYSA-N
SMILES COC(=O)C1CCCCC2=C1NC3=C2C=C(C=C3)F
Canonical SMILES COC(=O)C1CCCCC2=C1NC3=C2C=C(C=C3)F

Introduction

Structural and Chemical Identity

Core Architecture

The molecule features a seven-membered cycloheptane ring fused to an indole scaffold, with partial saturation across five positions (5,6,7,8,9,10-hexahydro). The fluorine atom at position 2 introduces electronegative effects that influence reactivity and intermolecular interactions, while the methyl ester at position 6 enhances solubility and serves as a handle for further functionalization. The stereochemistry of the hexahydro ring system is critical, as demonstrated in related cyclohepta[b]indoles where chair-like conformations stabilize the structure .

Synthetic Methodologies

(4 + 3) Cycloaddition Strategy

The synthesis of cyclohepta[b]indoles via dearomative (4 + 3) cycloaddition between 2-vinylindoles and oxyallyl cations, as reported by , offers a viable route. Modifications to this protocol could yield the target compound:

  • Fluorinated 2-Vinylindole Precursor: Introducing fluorine at position 2 of the indole requires starting materials such as 2-fluoroindole derivatives. Bromination followed by Heck coupling could install the vinyl group while preserving the fluorine substituent.

  • Oxyallyl Cation Generation: α-Bromoketones (e.g., 2-bromocyclopentan-1-one) treated with bases like DIPEA in trifluoroethanol (TFE) generate reactive oxyallyl cations .

  • Cycloaddition Reaction: Combining the fluorinated 2-vinylindole with the oxyallyl cation in TFE at room temperature facilitates the (4 + 3) cycloaddition. The reaction proceeds with complete diastereoselectivity, as observed in , ensuring a single stereoisomer.

  • Esterification: Post-cycloaddition hydrolysis of intermediate ketones to carboxylic acids, followed by treatment with methanol under acidic conditions, would yield the methyl ester.

Table 1: Hypothetical Reaction Conditions for Target Compound Synthesis

StepReagents/ConditionsYield (Hypothetical)
2-Vinylindole Synthesis2-Fluoroindole, Pd(OAc)2_2, K2_2CO3_3, DMF75%
Cycloadditionα-Bromocyclopentanone, DIPEA, TFE, 25°C68%
EsterificationH2_2SO4_4, MeOH, reflux85%

Alternative Pathways

Aza-oxyallyl cations, generated from α-bromoamides, could offer access to nitrogen-rich analogs, though reactivity differences may necessitate prolonged reaction times or elevated temperatures . For instance, reports that 3-vinylindoles require 24 hours for cycloaddition with aza-oxyallyl cations, suggesting similar adjustments might be needed for fluorinated variants.

Functionalization and Derivative Synthesis

Aromatization and Ring Modifications

Treatment with p-toluenesulfonic acid (p-TsOH) aromatizes the hexahydro ring, as seen in the conversion of 3d to 14 in . For the target compound, this would yield a fully aromatic cyclohepta[b]indole system, altering its electronic properties and biological activity. Conversely, basic hydrolysis could remove the methyl ester, generating the free carboxylic acid for further coupling reactions.

Substituent Effects on Reactivity

Challenges and Future Directions

Synthetic Optimization

Scalability remains a concern, as fluorinated starting materials often incur higher costs. Flow chemistry approaches, as utilized in for gram-scale synthesis, could improve efficiency. Additionally, enantioselective catalysis methods are needed to access chiral variants.

Biological Screening

While no direct data exist for this compound, structural analogs in show moderate activity in preliminary assays. Collaborative efforts with pharmacological databases could prioritize this molecule for high-throughput screening against oncology and CNS targets.

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